1-Phenyl-1-(pyridin-2-yl)ethanol
Overview
Description
“1-Phenyl-1-(pyridin-2-yl)ethanol” is an organic compound with the CAS Number: 19490-92-7 . It has a molecular weight of 199.25 and its IUPAC name is 1-phenyl-1-(2-pyridinyl)ethanol . It is a solid at room temperature .
Synthesis Analysis
While specific synthesis methods for “1-Phenyl-1-(pyridin-2-yl)ethanol” were not found in the search results, it’s worth noting that 2-(2-pyridyl)ethanol derivatives, which are structurally similar, have been known to react with aryl and alkenyl chlorides in palladium-catalyzed reactions .
Molecular Structure Analysis
The molecular formula of “1-Phenyl-1-(pyridin-2-yl)ethanol” is C13H13NO . The InChI Code is 1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 .
Physical And Chemical Properties Analysis
“1-Phenyl-1-(pyridin-2-yl)ethanol” is a solid at room temperature . It has a molecular weight of 199.25 .
Scientific Research Applications
1. Medicinal Chemistry
- Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors .
- They have wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs .
- Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects .
2. Synthesis of Aromatic Ketones
- Pyridin-2-yl-methanones are synthesized from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
- This method is efficient and uses copper catalysis .
- Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, undergo the reaction well to obtain the corresponding products in moderate to good yields .
3. Palladium-Catalyzed Reactions
- 2-(2-pyridyl)ethanol derivatives react with the aryl and alkenyl chlorides in palladium-catalyzed reactions .
- This results in the substitution of the chloro moieties with a 2-pyridylmethyl group .
- This method is used to prepare mononuclear nickel (II) acetate .
4. Synthesis of Complex Molecules
- “1-Phenyl-1-(pyridin-2-yl)ethanol” is often used as a building block in the synthesis of complex molecules .
- It can be used to introduce a phenyl and a pyridinyl group into a molecule, which can then undergo further reactions .
5. Palladium-Catalyzed Reactions
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Future Directions
While specific future directions for “1-Phenyl-1-(pyridin-2-yl)ethanol” were not found in the search results, it’s worth noting that pyridinones, which are structurally similar, have been adopted as an important block in medicinal chemistry . They have wide applications in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . This suggests potential future directions for “1-Phenyl-1-(pyridin-2-yl)ethanol” in similar areas.
properties
IUPAC Name |
1-phenyl-1-pyridin-2-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-13(15,11-7-3-2-4-8-11)12-9-5-6-10-14-12/h2-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSWVCNVNOZMFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201289687 | |
Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-1-(pyridin-2-yl)ethanol | |
CAS RN |
19490-92-7 | |
Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19490-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxylamine alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019490927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19490-92-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Methyl-α-phenyl-2-pyridinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201289687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methyl-α-phenylpyridine-2-methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.176 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXYLAMINE ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW1R904IXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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